molecular formula C12H16IN B3296215 (S)-1-Benzyl-2-iodomethyl-pyrrolidine CAS No. 892493-69-5

(S)-1-Benzyl-2-iodomethyl-pyrrolidine

Cat. No.: B3296215
CAS No.: 892493-69-5
M. Wt: 301.17 g/mol
InChI Key: OYXJPVWLDOOCFX-LBPRGKRZSA-N
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Description

(S)-1-Benzyl-2-iodomethyl-pyrrolidine is a chiral compound that belongs to the class of pyrrolidines It is characterized by the presence of a benzyl group attached to the nitrogen atom of the pyrrolidine ring and an iodomethyl group at the second position of the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Benzyl-2-iodomethyl-pyrrolidine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of (S)-1-Benzyl-pyrrolidine.

    Iodomethylation: The key step involves the introduction of the iodomethyl group. This can be achieved through the reaction of (S)-1-Benzyl-pyrrolidine with iodomethane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like acetonitrile at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Benzyl-2-iodomethyl-pyrrolidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines, thiols, or cyanides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.

    Coupling Reactions: The benzyl group can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium cyanide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield (S)-1-Benzyl-2-azidomethyl-pyrrolidine.

Scientific Research Applications

(S)-1-Benzyl-2-iodomethyl-pyrrolidine has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.

    Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, especially in the design of chiral drugs.

    Biological Studies: It can be used in studies involving enzyme inhibition or receptor binding due to its chiral nature and functional groups.

    Industrial Applications: The compound may find use in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism by which (S)-1-Benzyl-2-iodomethyl-pyrrolidine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The iodomethyl group can participate in covalent bonding with nucleophilic sites on proteins, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-Benzyl-2-chloromethyl-pyrrolidine: Similar in structure but with a chloromethyl group instead of an iodomethyl group.

    (S)-1-Benzyl-2-bromomethyl-pyrrolidine: Contains a bromomethyl group, offering different reactivity compared to the iodomethyl derivative.

    (S)-1-Benzyl-2-hydroxymethyl-pyrrolidine: Features a hydroxymethyl group, which can participate in different types of chemical reactions.

Uniqueness

(S)-1-Benzyl-2-iodomethyl-pyrrolidine is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its chloro, bromo, and hydroxymethyl analogs. The iodine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. Additionally, the chiral nature of the compound adds to its potential in asymmetric synthesis and drug development.

Properties

IUPAC Name

(2S)-1-benzyl-2-(iodomethyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16IN/c13-9-12-7-4-8-14(12)10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYXJPVWLDOOCFX-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)CC2=CC=CC=C2)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)CC2=CC=CC=C2)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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